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This technical guide provides an in-depth overview of DeepPep, a deep learning-based
software for protein inference from peptide profiles. Protein inference is a critical step in
proteomics, aiming to identify the set of proteins present in a biological sample based on
detected peptide sequences. DeepPep leverages a deep convolutional neural network (CNN)
to achieve high accuracy in this complex task.

Core Concepts and Key Features

DeepPep's fundamental principle is to score candidate proteins based on their influence on the
predicted probabilities of observed peptides.[1][2][3] The core of the software is a deep
convolutional neural network that learns complex patterns in the relationship between peptide
sequences and their parent proteins.[1][2]

Key Features:

o Deep Learning-Based Protein Inference: Utilizes a deep convolutional neural network to
accurately identify proteins from peptide data.[1][2][3]

e Sequence-Level Information: Leverages the positional information of peptides within protein
sequences to improve inference accuracy.[1][2]
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» No Reliance on Peptide Detectability: Unlike many other methods, DeepPep does not
require prior information about peptide detectability, simplifying the proteomics pipeline.[1][2]

o Competitive Performance: Demonstrates competitive predictive ability across various
benchmark datasets.[1][2][3]

e Open-Source: The source code and benchmark datasets for DeepPep are publicly available,
promoting transparency and further research.[2][3]

Methodology and Workflow

The DeepPep framework consists of four main steps: input processing, CNN-based peptide
probability prediction, protein scoring, and final protein set inference.

Input Data Preparation

DeepPep requires two primary input files:

« identification.tsv: A tab-delimited file containing three columns: peptide sequence,
corresponding protein name, and the identification probability of the peptide-spectrum match
(PSM).

o db.fasta: A FASTA file containing the reference protein database.

For each observed peptide, the software generates a set of binary vectors. Each vector
corresponds to a protein in the database. A '1' in the vector indicates the presence of the
peptide's sequence at that position within the protein, and a '0' indicates its absence. This
binary representation captures the crucial positional information of the peptide within the
protein sequence.

CNN for Peptide Probability Prediction

The binary input vectors are fed into a convolutional neural network. The CNN architecture is
designed to identify complex patterns and relationships between the peptide's location in a
protein and the peptide's observation probability. The network is trained to predict the
probability of a peptide being correctly identified from mass spectrometry data.
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Protein Scoring

The key innovation of DeepPep lies in its protein scoring mechanism. To score a candidate
protein, DeepPep calculates the change in the predicted probability of an observed peptide
when that specific protein is "removed" from the input data. A significant drop in the peptide's
predicted probability upon the removal of a protein suggests a strong association between the
two. This process is repeated for all peptide-protein pairs.

Protein Inference

Finally, proteins are ranked based on their cumulative impact on the probabilities of all
observed peptides. A higher score indicates a greater likelihood that the protein is present in
the sample.

Experimental Protocols

DeepPep's performance was validated using seven benchmark datasets. The evaluation was
conducted using a target-decoy approach, a standard method in proteomics for estimating the
false discovery rate (FDR). In this approach, a "decoy" database of reversed or shuffled protein
seqguences is created and searched alongside the "target" (real) database. The number of hits
from the decoy database is used to estimate the number of false-positive identifications in the
target database.

While the specific configurations and parameters for each of the seven benchmark datasets
are detailed in the supplementary materials of the original publication, this information was not
directly accessible in the conducted search. However, the general protocol involves training the
DeepPep model on a dataset containing both target and decoy proteins and evaluating its
ability to distinguish between them.

Quantitative Data Summary

DeepPep's performance has been compared to several other protein inference methods across
multiple datasets. The primary metrics used for evaluation are the Area Under the Receiver
Operating Characteristic Curve (AUC) and the Area Under the Precision-Recall Curve (AUPR).

The following table summarizes the reported performance of DeepPep. It is important to note
that the detailed quantitative data from the supplementary tables of the original publication was
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not available in the search results. The values presented here are the summary statistics
mentioned in the main text of the publication.

Metric Reported Value
AUC 0.80 £0.18
AUPR 0.84 £0.28

The publication states that DeepPep ranks first or ties for first place in four out of the seven
benchmark datasets.[1]

Visualizations
DeepPep Workflow

The following diagram illustrates the overall workflow of the DeepPep software, from input data
to the final inferred protein set.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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